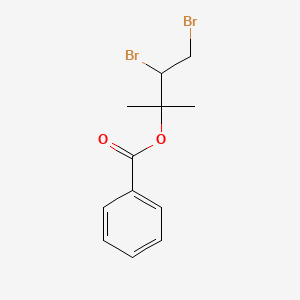
3,4-Dibromo-2-methylbutan-2-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-2-methylbutan-2-yl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two bromine atoms and a methyl group attached to a butan-2-yl chain, which is further connected to a benzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-methylbutan-2-yl benzoate typically involves the bromination of 2-methylbutan-2-yl benzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates. This method enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-2-methylbutan-2-yl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 2-methylbutan-2-yl benzoate by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 3,4-dihydroxy-2-methylbutan-2-yl benzoate.
Reduction: Formation of 2-methylbutan-2-yl benzoate.
Oxidation: Formation of benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3,4-Dibromo-2-methylbutan-2-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-2-methylbutan-2-yl benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the benzoate group play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dichloro-2-methylbutan-2-yl benzoate
- 3,4-Difluoro-2-methylbutan-2-yl benzoate
- 3,4-Diiodo-2-methylbutan-2-yl benzoate
Uniqueness
3,4-Dibromo-2-methylbutan-2-yl benzoate is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs
Propiedades
Número CAS |
5458-65-1 |
|---|---|
Fórmula molecular |
C12H14Br2O2 |
Peso molecular |
350.05 g/mol |
Nombre IUPAC |
(3,4-dibromo-2-methylbutan-2-yl) benzoate |
InChI |
InChI=1S/C12H14Br2O2/c1-12(2,10(14)8-13)16-11(15)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clave InChI |
JMWHQWCBBDSMKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(CBr)Br)OC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


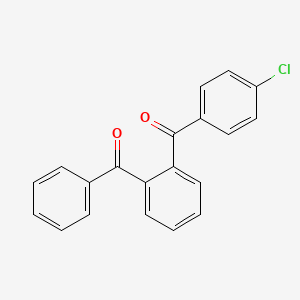
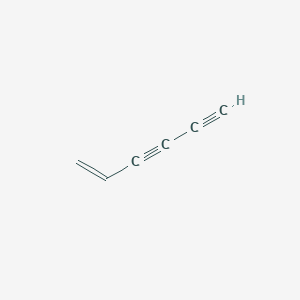
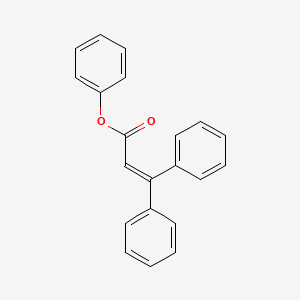
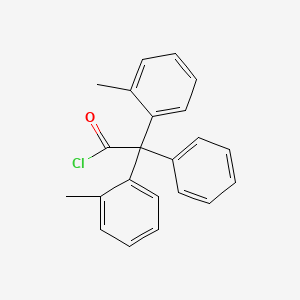
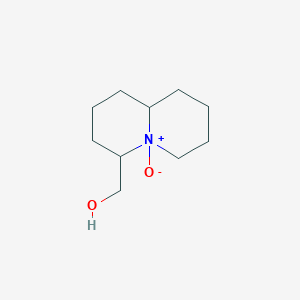

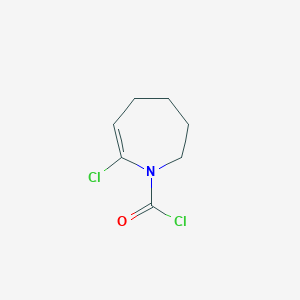
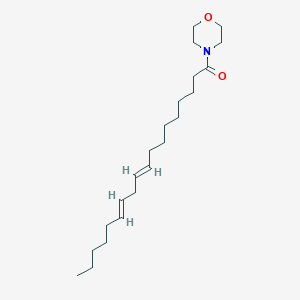
![(2R)-2-Nitrobicyclo[2.2.1]heptane](/img/structure/B14735260.png)

![Pyrazino[2,3-d][1,2,3]triazine](/img/structure/B14735283.png)

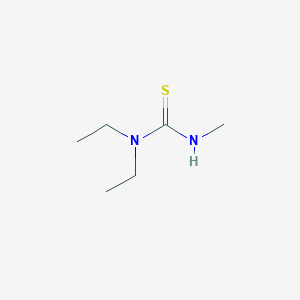
![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)
